Ethyl sulfamate

描述

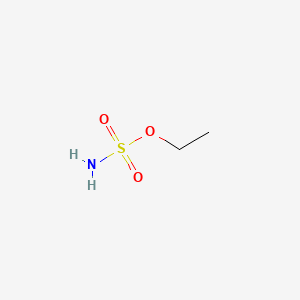

Structure

3D Structure

属性

IUPAC Name |

ethyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGQCYYULFFRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196020 | |

| Record name | Sulfamic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-49-0 | |

| Record name | Sulfamic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl sulfamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Intrinsic Reactivity of Ethyl Sulfamate

Fundamental Mechanistic Pathways of the Sulfamate (B1201201) Functional Group

The chemical behavior of ethyl sulfamate is dominated by the interplay between the nucleophilic nitrogen atom and the electrophilic sites within the molecule, primarily the sulfur atom and the α-carbon of the ethyl group.

The amine (-NH₂) portion of the this compound molecule possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. patsnap.comwikipedia.org This characteristic allows it to react with a variety of electrophilic species. This behavior is fundamental to many of its derivatization reactions.

Key nucleophilic reactions include:

Acylation: The amine group can attack the electrophilic carbonyl carbon of acyl chlorides or acid anhydrides in a nucleophilic addition-elimination reaction to form N-acylsulfamates. studymind.co.uk A base is often required to neutralize the HCl produced when using acyl chlorides. mnstate.edu

Alkylation: The amine can also act as a nucleophile in S_N2 reactions with alkyl halides. studymind.co.ukmnstate.edu This reaction leads to the formation of N-alkylated sulfamates. However, polyalkylation can be a common outcome, potentially leading to secondary, tertiary, and even quaternary ammonium (B1175870) salt derivatives if sufficient alkylating agent is used. studymind.co.ukmnstate.edu

Reaction with Aldehydes and Ketones: In the presence of an acid catalyst, the amine group can react with aldehydes or ketones. This type of reaction typically forms imines after the elimination of water, though the initial tetrahedral "aminol" intermediate is generally not isolable. mnstate.edu

| Reaction Type | Electrophile | General Product | Mechanistic Feature |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | N-Acylsulfamate | Nucleophilic Addition-Elimination studymind.co.uk |

| Alkylation | Alkyl Halide (R-X) | N-Alkylsulfamate | S_N2 Substitution mnstate.edu |

| Reaction with Carbonyls | Aldehyde (R-CHO) | N-Sulfonyl Imine | Nucleophilic Addition followed by Elimination mnstate.edu |

The sulfamate ester group is electron-withdrawing, which creates electrophilic centers within the this compound molecule. This allows it to be attacked by nucleophiles at two primary locations: the sulfur atom and the ethyl group's α-carbon.

Alkylation Potential: this compound can act as an alkylating agent, similar to other ethyl esters like diethyl sulfate (B86663) and ethyl methanesulfonate. nih.govsolubilityofthings.com Strong nucleophiles can attack the carbon atom attached to the oxygen, displacing the sulfamate anion as a leaving group in an S_N2 reaction. This transfers the ethyl group to the nucleophile. The reactivity of such agents is significant; for instance, diethyl sulfate is known to ethylate the bases and phosphate (B84403) groups in RNA. nih.govnih.gov

Nucleophilic Attack at Sulfur: The sulfur atom of the sulfonyl group is highly electrophilic and is a primary site for nucleophilic attack. researchgate.net The hydrolysis of sulfamate esters, for example, proceeds via the nucleophilic attack of a water molecule at this sulfur center under acidic or neutral conditions. researchgate.net Stronger nucleophiles can also displace the ethoxy group.

Elimination Reactions: Under thermal conditions, sulfamate esters can undergo a specific type of intramolecular elimination known as the Burgess dehydration reaction, which follows an E_i (Elimination Internal) mechanism. wikipedia.org This involves a cyclic six-membered transition state where a β-hydrogen is abstracted, leading to the formation of an alkene and the elimination of the sulfamate group. wikipedia.org

| Reaction Type | Attacking Species | Reactive Site | General Product |

|---|---|---|---|

| Alkylation (S_N2) | Nucleophile (Nu⁻) | α-carbon of ethyl group | Ethyl-Nucleophile + Sulfamate Anion |

| Sulfonyl Transfer (S_N2-type) | Nucleophile (Nu⁻) | Sulfur atom | Nu-SO₂NH₂ + Ethoxide |

| Thermal Elimination (E_i) | (Intramolecular) | β-hydrogen on ethyl group | Ethene + Sulfamic Acid |

Nucleophilic Behavior of the Amine Moiety in this compound

Influence of Ionization and Intermolecular Interactions on this compound Reactivity

The reactivity of this compound is profoundly influenced by the surrounding chemical environment, particularly pH, which dictates its ionization state, and its interactions with solvent and other molecules.

Ionization: The amine group of this compound is basic and can be protonated in acidic solutions to form an ethyl sulfamatonium ion. patsnap.commnstate.edu This protonation neutralizes the nucleophilicity of the amine group. Conversely, in sufficiently basic media (typically pH > 9), the amine proton can be removed to form a sulfamate anion. researchgate.net This anionic species is central to the E1cB (Elimination Unimolecular conjugate Base) mechanism observed in the base-catalyzed hydrolysis of some sulfamate esters. researchgate.net The state of ionization is therefore a critical determinant of the operative reaction mechanism. patsnap.comresearchgate.net

Intermolecular Interactions: The sulfamate group, with its S=O and N-H bonds, is capable of participating in strong hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (S=O oxygens). patsnap.comresearchgate.netnih.gov In aqueous solutions, these interactions are crucial for its solubility and can influence its reactivity by stabilizing the ground state or transition states. patsnap.comresearchgate.net Studies on the related 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate ionic liquid have shown that water molecules interact preferentially with the sulfate group, highlighting the strength of these hydrogen bonds. researchgate.netnih.gov

| Condition | Dominant Species | Impact on Amine Group | Favored Mechanistic Pathway Example |

|---|---|---|---|

| Acidic (pH < pKa of conjugate acid) | Ethyl Sulfamatonium Ion (R-OSO₂NH₃⁺) | Protonated, non-nucleophilic | Acid-catalyzed hydrolysis |

| Neutral | Neutral this compound (R-OSO₂NH₂) | Nucleophilic | S_N2-type hydrolysis by water researchgate.net |

| Basic (pH > pKa) | This compound Anion (R-OSO₂NH⁻) | Deprotonated, anionic | E1cB elimination (for aryl sulfamates) researchgate.net |

Mechanistic Studies of Derivatization and Transformation Reactions Involving this compound

Mechanistic investigations into reactions involving sulfamates have revealed sophisticated pathways for creating complex molecules and derivatives.

Hydrolysis Mechanisms: Detailed kinetic studies on the hydrolysis of sulfamate esters have shown a clear pH-dependent mechanistic shift. In the pH range of ~1 to ~8, hydrolysis proceeds through a bimolecular S_N2-type mechanism involving nucleophilic attack by a water molecule at the sulfur atom. researchgate.net However, at higher pH, once the amine group is deprotonated, the mechanism for aryl sulfamates switches to an E1cB pathway, where the sulfamate anion undergoes rate-limiting fragmentation. researchgate.net

C–H Amination: Sulfamate esters are key precursors in rhodium-catalyzed C–H amination reactions. Mechanistic studies suggest that these transformations proceed through the formation of a rhodium nitrene (or nitrenoid) intermediate. nih.gov This highly reactive species then inserts into a C–H bond via a concerted, asynchronous transition state to form a new C–N bond, providing a powerful method for derivatizing complex molecules. nih.gov

Photoredox-Mediated Reactions: Recent studies have demonstrated that sulfamate esters can be used in photoredox-mediated reactions. The sulfamate ester anion can be photochemically oxidized to generate a nitrogen-centered radical. nih.gov This radical can then facilitate a 1,6-hydrogen atom transfer (1,6-HAT) from an unactivated C-H bond within the same molecule, generating a carbon-centered radical that can be trapped by electrophilic olefins in a Giese-type reaction. nih.gov This provides a novel strategy for site-selective C-H functionalization.

Derivatization for Analysis: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), molecules like this compound are often derivatized to increase their volatility. A common method involves reaction with ethyl chloroformate (ECF). scispace.com This reaction leverages the nucleophilicity of the amine group, which attacks the ECF to form a carbamate (B1207046) derivative that is more suitable for GC analysis. scispace.com

| Reaction Name | Key Reagents/Conditions | Key Intermediate/Transition State | Primary Application |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | High pH (e.g., NaOH) | Sulfamate Anion (conjugate base) | Studying degradation pathways researchgate.net |

| C–H Amination | Rh(II) catalyst, oxidant | Rhodium nitrenoid | Complex molecule functionalization nih.gov |

| Photoredox Giese Reaction | Photocatalyst, light, olefin | Nitrogen-centered radical | Directed C-H alkylation nih.gov |

| GC-MS Derivatization | Ethyl Chloroformate (ECF) | - | Metabonomic profiling scispace.com |

Biological Activities and Pharmacological Applications of Ethyl Sulfamate Derivatives

Enzyme Inhibition by Sulfamoyl-Containing Compounds

The sulfamate (B1201201) group is a key pharmacophore in the design of various enzyme inhibitors, demonstrating significant potential in therapeutic applications.

Carbonic Anhydrase Inhibition: Structure-Activity Relationships and Therapeutic Implications

Sulfamate-containing compounds, including derivatives of ethyl sulfamate, have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play a critical role in various physiological processes. auctoresonline.org The inhibition of specific CA isoforms, particularly those overexpressed in tumors like CA IX and CA XII, is a promising strategy for cancer therapy. auctoresonline.orgacs.orgresearchgate.net

The structure-activity relationship (SAR) of these inhibitors reveals that the sulfamate group is a key zinc-binding moiety, interacting with the catalytic zinc ion in the active site of the enzyme. auctoresonline.org Studies on various sulfamate derivatives have shown that modifications to the scaffold can lead to isoform-selective inhibition. acs.org For instance, certain 4-sulfamoylphenyl-ω-aminoalkyl ethers have demonstrated low nanomolar inhibition constants (KIs) against the physiologically dominant human carbonic anhydrase II (hCA II) and the tumor-associated hCA IX and hCA XII. acs.org X-ray crystallography studies have provided insights into the binding modes of these inhibitors, revealing that their tails can bind within the hydrophobic half of the enzyme's active site. acs.org

Some 2-substituted estrone (B1671321) sulfamates, including 2-ethylestradiol-3-O-sulfamate, have been shown to inhibit carbonic anhydrase II (hCAII). researchgate.netnih.govresearchgate.net This interaction is believed to contribute to their increased bioavailability by allowing them to reversibly bind to CA II in red blood cells, thus bypassing first-pass metabolism in the liver. researchgate.net The binding of these compounds can differ between CA isoforms, offering a potential avenue for developing isoform-specific inhibitors. researchgate.net For example, 2-ethylestradiol 3-O-sulfamate demonstrated a higher affinity for CA II over a CA IX mimic. researchgate.net

| Compound Class | Target CA Isoform(s) | Key Structural Features | Therapeutic Implication |

| 4-sulfamoylphenyl-ω-aminoalkyl ethers | hCA I, II, IX, XII | Sulfamoylphenyl group with varying alkyl chain lengths | Antiglaucoma, Anticancer acs.org |

| 2-substituted estrone sulfamates | hCA II, hCA IX | Estrane scaffold with a 3-O-sulfamate group | Anticancer, Improved bioavailability researchgate.netnih.gov |

| Tetrahydroisoquinoline (THIQ) sulfamates | CA II, CA IX | THIQ core mimicking steroidal A and B rings with a sulfamate group | Anticancer with tumor-targeting potential core.ac.uk |

Steroid Sulfatase Inhibition: Role in Endocrine-Related Diseases

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones, such as estrogens and androgens, by hydrolyzing steroid sulfates. oup.com Elevated STS activity is implicated in the progression of hormone-dependent diseases, including breast and prostate cancer. oup.comtandfonline.comresearchgate.net Consequently, STS has emerged as a significant therapeutic target, and numerous inhibitors, many of which are sulfamate derivatives, have been developed. oup.comtandfonline.comresearchgate.netmdpi.comnih.gov

The sulfamate moiety is a key feature of many potent, irreversible STS inhibitors. oup.comnih.gov These inhibitors often mimic the structure of the natural STS substrates, such as estrone sulfate (B86663) (E1S). tandfonline.com Estrone-3-O-sulfamate (EMATE) is a well-known example of a potent, active-site-directed STS inhibitor. nih.gov However, its strong estrogenic properties have limited its therapeutic application. nih.gov This has led to the development of non-steroidal STS inhibitors, such as those based on a coumarin (B35378) scaffold, which exhibit high inhibitory potency with reduced estrogenic side effects. nih.gov

Derivatives of 2-substituted estrogens, including 2-ethylestradiol-3-O-sulfamate, have also been identified as effective STS inhibitors. researchgate.net The development of dual aromatase-sulfatase inhibitors (DASIs) represents a promising strategy to simultaneously block two key pathways of estrogen synthesis. mdpi.com

Inhibition of Other Key Enzymes (e.g., SUMO-Activating Enzyme, NEDD8-Activating Enzyme)

The inhibitory potential of sulfamate-containing compounds extends beyond carbonic anhydrases and steroid sulfatase to other crucial enzymes involved in cellular regulation.

SUMO-Activating Enzyme (SAE) Inhibition: The Small Ubiquitin-like Modifier (SUMO) conjugation pathway is essential for various cellular processes, and its dysregulation is linked to cancer. biorxiv.orggoogle.com The SUMO-activating enzyme (SAE), a heterodimer of SAE1 and SAE2, is the initial and rate-limiting enzyme in the SUMOylation cascade. google.com Sulfamate-containing adenosine (B11128) analogues, such as MLN4924 (pevonedistat), have been developed as potent and selective inhibitors of SAE. biorxiv.orgresearchgate.net These inhibitors act via a substrate-assisted mechanism, where the enzyme catalyzes the formation of a covalent adduct between the inhibitor and SUMO, which then acts as the inhibitory species. biorxiv.orgresearchgate.net Some of these inhibitors are currently in clinical trials for cancer treatment. researchgate.netnih.gov

NEDD8-Activating Enzyme (NAE) Inhibition: The NEDD8-activating enzyme (NAE) is the key E1 enzyme in the neddylation pathway, which is critical for the activity of cullin-RING ubiquitin ligases involved in protein turnover. google.com Inhibition of NAE is a validated anticancer strategy. researchgate.netgoogle.com Sulfamate-containing compounds have been successfully designed as potent NAE inhibitors. google.comgoogle.comwipo.int For example, ((1S,2S,4R)-4-(4-((1S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxycyclopentyl)mthis compound (MLN4924) and {(1S,2S,4R)-4-[(6-{[(1R,2S)-5-chloro-2-methoxy-2,3-dihydro-1H-inden-1-yl]amino}pyrimidin-4-yl)oxy]-2-hydroxycyclopentyl}mthis compound are potent NAE inhibitors that have shown efficacy in preclinical and clinical studies. google.comwipo.int

Anticancer Potential and Mechanisms of Action of this compound-Incorporating Agents

This compound derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death. nih.govmdpi.com

Induction of Antiproliferative Activity and Reactive Oxygen Species Generation

Several sulfamoylated compounds, including this compound derivatives, exhibit potent antiproliferative activity against a range of cancer cell lines. researchgate.netnih.govd-nb.infophcog.com One of the key mechanisms underlying this activity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). researchgate.netnih.govresearchgate.net

For instance, 2-ethyl-17-oxoestra-1,3,5(10)-trien-3-yl sulfamate (ESE-one), a sulfamoylated estradiol (B170435) analogue, has been shown to induce the production of superoxide (B77818) anions, hydrogen peroxide, and peroxyl radicals in breast cancer cells. researchgate.netnih.govresearchgate.net This increase in ROS levels correlates with decreased cell proliferation and morphological changes indicative of cell stress and death. nih.govresearchgate.net The antiproliferative effects of these compounds can be reversed by the use of ROS scavengers, confirming the critical role of oxidative stress in their mechanism of action. researchgate.netresearchgate.net In contrast, some sulfamoylated compounds like 2-methoxyestradiol-bis-sulphamate did not significantly increase ROS levels in non-tumorigenic breast cells, suggesting a degree of selectivity for cancer cells. d-nb.info

Targeting Specific Molecular Pathways in Oncology (e.g., Microtubules, CDKs, BRCA1)

In addition to inducing oxidative stress, this compound-containing compounds can exert their anticancer effects by targeting specific molecular pathways crucial for cancer cell survival and proliferation. nih.gov

Microtubules: Microtubule-targeting agents are a cornerstone of cancer chemotherapy. utoronto.ca Several sulfamate derivatives, inspired by the natural anticancer agent 2-methoxyestradiol (B1684026) (2ME2), have been developed as potent microtubule disruptors. core.ac.uknih.govnih.gov These compounds, including 2-ethylestradiol-3-O-sulfamate and tetrahydroisoquinoline (THIQ) sulfamates, bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. core.ac.uknih.gov The sulfamate group in these compounds often enhances their bioavailability. core.ac.uknih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. mdpi.commdpi.comnih.gov The development of small-molecule CDK inhibitors is a major focus in cancer drug discovery. mdpi.commdpi.com While the direct inhibition of CDKs by this compound itself is not extensively documented, the broader class of sulfamate and sulfonamide derivatives has been explored for targeting various kinases, including CDKs, as part of dual-activity or targeted drug delivery strategies. google.com

BRCA1: The breast cancer susceptibility gene 1 (BRCA1) is a tumor suppressor gene, and mutations in BRCA1 are associated with an increased risk of breast and other cancers. nih.gov While direct targeting of BRCA1 by this compound is not a primary mechanism, the interplay between DNA repair pathways and other targeted therapies is an area of active research. For example, the combination of PARP inhibitors with agents that induce DNA damage or cell cycle arrest can be a synthetic lethal strategy in BRCA1-proficient cancers. nih.gov The development of sulfamate-containing compounds that target pathways synergistic with BRCA1 deficiency could be a potential therapeutic avenue. google.compatsnap.com

Preclinical Evaluation and Clinical Development Status of Sulfamate-Derived Antineoplastics

The development of sulfamate-containing compounds as antineoplastic agents has been a significant area of research, with several derivatives progressing through preclinical and clinical evaluation. These agents target various mechanisms involved in cancer progression, including hormone synthesis, cell division, and protein homeostasis. nih.govresearchgate.net

A primary target for many sulfamate derivatives is the enzyme steroid sulfatase (STS), which is crucial for the conversion of sulfated steroids into their active forms, thereby playing a role in hormone-dependent cancers. bioscientifica.com Irosustat (STX64), a non-steroidal STS inhibitor, has been evaluated in clinical trials for breast, endometrial, and prostate cancers. bioscientifica.com Steroidal derivatives have also been developed. For instance, 2-methoxyestradiol-3,17-O,O-bis-sulfamate (STX140) showed superior potential compared to its parent compound, 2-methoxyestradiol (2-ME). researchgate.net In preclinical studies, STX140 was found to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis, and was effective in blocking metastatic spread in tumor models. researchgate.netbioscientifica.com

Other sulfamate derivatives have been designed to interact with different cancer-related targets. A series of combretastatin (B1194345) A-4 (CA-4) sulfamate derivatives were synthesized to act as dual inhibitors of tubulin polymerization and arylsulfatase. nih.gov Among them, compound 16a demonstrated excellent antitumor activity against several cancer cell lines. nih.gov Similarly, preclinical investigations of 13α-estrone sulfamate derivatives revealed that compound 13AES3 has significant antineoplastic potency against cervical carcinoma cells (SiHa), acting through the inhibition of tubulin polymerization. mdpi.com

Furthermore, the sulfamate moiety has been integrated into molecules targeting protein regulation pathways essential for cancer cell survival. nih.gov One such example is Pevonedistat (MLN4924), a sulfamate-based nucleoside analogue that acts as a first-in-class inhibitor of the NEDD8-activating enzyme (NAE). nih.gov This compound has advanced into clinical trials for cancer treatment. nih.gov Another compound, identified as compound 21 in one study, is an inhibitor of the SUMO-activating enzyme (SAE) and has entered Phase I clinical trials. nih.govresearchgate.net

Table 1: Preclinical and Clinical Status of Selected Sulfamate-Derived Antineoplastics

| Compound/Derivative Class | Target(s) | Development Stage/Key Preclinical Findings | Citations |

|---|---|---|---|

| Irosustat (STX64) | Steroid Sulfatase (STS) | Evaluated in clinical trials for breast, endometrial, and prostate cancer. | bioscientifica.com |

| STX140 | Microtubule Polymerization, STS | Preclinical: More effective than parent compound 2-ME; blocks metastatic spread. | researchgate.netbioscientifica.com |

| Pevonedistat (MLN4924) | NEDD8-Activating Enzyme (NAE) | In clinical trials for cancer treatment. | nih.gov |

| Compound 21 | SUMO-Activating Enzyme (SAE) | Phase I clinical trials. | nih.govresearchgate.net |

| Combretastatin A-4 (CA-4) Sulfamate Derivatives (e.g., 16a) | Tubulin Polymerization, Arylsulfatase | Preclinical: Compound 16a showed excellent potency against six tumor cell lines. | nih.gov |

| 13α-Estrone Sulfamate Derivatives (e.g., 13AES3) | Tubulin Polymerization | Preclinical: 13AES3 showed significant potency against SiHa cervical cancer cells. | mdpi.com |

Anticonvulsant Properties of Sugar Sulfamates: Analogues of Topiramate (B1683207)

Topiramate is a unique anticonvulsant drug characterized by a sulfamate-bearing sugar structure. acs.orgresearchgate.net Its clinical success has spurred extensive research into its analogues to identify compounds with enhanced potency, longer duration of action, and improved safety profiles. acs.orgnih.gov These structure-activity relationship (SAR) studies have systematically modified various features of the topiramate molecule. acs.org

Research has led to the development of several potent analogues. acs.org One of the most impressive is the 4,5-cyclic sulfate analogue RWJ-37947. acs.orgresearchgate.net In preclinical models, RWJ-37947 demonstrated significantly greater anticonvulsant activity than topiramate. In the maximal electroshock seizure (MES) test, it was approximately 8 times more potent in mice and 15 times more potent in rats, with a long duration of action exceeding 24 hours in both species. acs.orgresearchgate.net

Other modifications have also yielded potent compounds. The α-l-sorbopyranoses 67, 68, and 80 were found to be nearly twice as potent as topiramate. acs.orgresearchgate.net Interestingly, investigations into the mechanism suggest that the inhibition of carbonic anhydrase, a known property of topiramate, may not be the primary driver of the anticonvulsant effect for all analogues, as the potent anticonvulsants 83a and 83j showed greatly diminished activity against this enzyme. acs.orgresearchgate.net The stereochemistry of the molecule is also important; the l-fructose (B118286) enantiomers of topiramate (compound 106) and RWJ-37947 (compound 107) were synthesized and found to have moderate anticonvulsant activity. acs.orgresearchgate.net

Table 2: Anticonvulsant Activity of Selected Topiramate Analogues

| Compound | Modification Relative to Topiramate | Anticonvulsant Potency (MES Test) | Citations |

|---|---|---|---|

| Topiramate (1) | Reference Compound | ED₅₀ of 39 mg/kg in mice. | nih.gov |

| RWJ-37947 (2) | 4,5-Cyclic sulfate analogue | ~8x more potent than topiramate in mice (ED₅₀ = 6.3 mg/kg); ~15x more potent in rats (ED₅₀ = 1.0 mg/kg). | acs.orgresearchgate.netnih.gov |

| α-l-Sorbopyranoses (67, 68, 80) | Isomers with a skew conformation | Nearly twice as potent as topiramate. | acs.orgresearchgate.net |

| Compound 106 | L-fructose enantiomer of topiramate | Moderate anticonvulsant activity. | acs.orgresearchgate.net |

| Compound 107 | L-fructose enantiomer of RWJ-37947 | Moderate anticonvulsant activity. | acs.orgresearchgate.net |

Broader Biological System Interactions and Modulation by this compound Analogues

The sulfamate pharmacophore enables interactions with a diverse array of biological systems beyond its well-known anticancer and anticonvulsant applications. Research has shown that sulfamate derivatives can modulate various enzymes and cellular pathways, indicating a broad therapeutic potential. nih.govresearchgate.net

A key area of interaction is with enzymes involved in steroid biosynthesis and metabolism. The inhibition of steroid sulfatase (STS) by sulfamate derivatives like Irosustat and various steroidal analogues is a cornerstone of their use in hormone-dependent cancers. researchgate.netbioscientifica.com This inhibition prevents the hydrolysis of estrogen and androgen sulfates, thereby reducing the levels of active hormones. nih.gov

Sulfamate analogues also interact with the tubulin-microtubule system, a critical component of the cytoskeleton involved in cell division. rsc.org Compounds such as STX140, certain 13α-estrone sulfamates, and combretastatin A-4 derivatives exert their anticancer effects by disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. researchgate.netbioscientifica.comnih.govmdpi.com

The sulfamate group can also target enzymes involved in post-translational modifications, which are crucial for protein function and stability. Pevonedistat (MLN4924) is a selective inhibitor of the NEDD8-activating enzyme (NAE), while other derivatives have been developed to inhibit the SUMO-activating enzyme (SAE). nih.govnih.gov Both pathways are vital for protein homeostasis, and their inhibition is a valid strategy in cancer therapy. nih.govresearchgate.net

Furthermore, sulfamate-containing nucleoside analogues have demonstrated activity against infectious agents. For example, 5′-O-sulfamoyl-2-chloroadenosine has shown potent antimalarial activity against P. falciparum, while other synthetic analogues have exhibited antibacterial properties against E. coli. researchgate.net

Table 3: Biological Targets Modulated by this compound Analogues

| Biological Target/System | Example Modulating Compounds | Therapeutic Area/Effect | Citations |

|---|---|---|---|

| Steroid Sulfatase (STS) | Irosustat, STX140, Estrone-3-O-sulfamate | Oncology, Endocrinology | researchgate.netbioscientifica.comnih.gov |

| Carbonic Anhydrases (CAs) | Topiramate | Anticonvulsant (though role is debated) | acs.orgresearchgate.netnih.gov |

| Microtubules | STX140, 13AES3, Combretastatin A-4 derivatives | Oncology | researchgate.netbioscientifica.comnih.govmdpi.com |

| NEDD8-Activating Enzyme (NAE) | Pevonedistat (MLN4924) | Oncology | nih.gov |

| SUMO-Activating Enzyme (SAE) | Compound 21 | Oncology | nih.govresearchgate.net |

| Protein Translation (in P. falciparum) | 5′-O-sulfamoyl-2-chloroadenosine | Anti-infective (Antimalarial) | researchgate.net |

| Bacterial Targets (in E. coli) | Synthetic sulfamate-containing analogues | Anti-infective (Antibacterial) | researchgate.net |

Applications of Ethyl Sulfamate in Advanced Materials and Chemical Synthesis

Ethyl Sulfamate (B1201201) as a Precursor and Versatile Intermediate in Organic Synthesis

Ethyl sulfamate (C₂H₇NO₃S) is an ester of sulfamic acid that has garnered attention for its utility as a versatile building block in organic chemistry. ontosight.ai Its bifunctional nature allows it to serve as a key starting material or intermediate in the synthesis of a wide array of more complex molecules, particularly in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aiontosight.ai The reactivity of the sulfamate moiety is central to its role as a synthetic intermediate.

One of the key applications of this compound and its derivatives is in the synthesis of various sulfur-containing amines. These compounds are valuable in numerous fields, including pharmaceuticals and materials science, due to their unique chemical properties and biological activities. patsnap.com

Aminated ethyl sulfuric acid, a closely related compound, is noted for its dual functionality, which allows it to act as a versatile intermediate in the preparation of these amines. patsnap.com The synthesis pathway typically involves the esterification of an alcohol with sulfuric acid, followed by an amination step. patsnap.com This process yields a molecule containing both a sulfate (B86663) ester and an amine functionality, providing a unique platform for further chemical modifications. patsnap.com The resulting sulfur-containing amines are integral to the development of novel compounds in agrochemicals and materials science. patsnap.com

Furthermore, the broader class of sulfamates serves as precursors for sulfamides and sulfonamides, which are critical structures in medicinal chemistry. The synthesis often involves the reaction of a sulfamoyl chloride, which can be derived from a sulfamate ester, with an amine. ontosight.ai This highlights the foundational role of compounds like this compound in creating complex sulfur-nitrogen bonds.

This compound and its derivatives are important intermediates in the production of agrochemicals and various specialty chemicals. ontosight.aiontosight.aiimarcgroup.com The incorporation of the sulfamate or sulfate group can impart specific biological activities required for crop protection.

A notable example is the herbicide Disul-sodium, chemically known as sodium 2-(2,4-dichlorophenoxy)ethyl sulfate. herts.ac.uk This compound is a precursor to the herbicide 2,4-D and is used to control annual weeds in a variety of crops. herts.ac.uk Another relevant intermediate is N-Ethylguanidine sulfate, which is used in the synthesis of agrochemicals. alzchem.com

Additionally, sulfonylurea herbicides, such as Pyrazosulfuron-ethyl, contain a core structure that includes a sulfamoyl linkage, underscoring the importance of this functional group in modern herbicides. mdpi.com While not directly synthesized from this compound in all cases, the structural motif is a testament to the utility of sulfamate chemistry in agriculture. Patent literature also describes the use of ammonium (B1175870) sulfamate, the parent salt of the sulfamate ester family, in the synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate, a key intermediate for powerful imidazolinone herbicides. asianpubs.org this compound itself has also been developed as an agrochemical, valued for its potential as an aziridine-forming reagent.

Synthesis of Sulfur-Containing Amines for Diverse Applications

Catalytic Roles of Sulfamate-Based Systems

Beyond serving as a precursor, the sulfamate functional group is integral to the development of advanced catalytic systems. Metal sulfamate complexes, in particular, have demonstrated significant efficacy in promoting a variety of organic reactions.

Research has shown that various metal sulfamates are effective and often environmentally benign catalysts. spectrumchemical.com They are noted for being easy to prepare and handle, making them attractive for both academic and industrial applications. spectrumchemical.com

A comparative study of eleven different metal sulfamates found that cobalt(II) sulfamate was the most effective catalyst for the synthesis of bis(1H-indol-3-yl)methanes. imarcgroup.com Similarly, chromic(III) sulfamate has been identified as a versatile and efficient catalyst for several organic transformations, including the synthesis of bis(indolyl)methanes and 1,1-diacetates. spectrumchemical.com These findings highlight the potential of tuning the metal center within a sulfamate complex to achieve high catalytic activity for specific reactions.

| Metal Sulfamate Catalyst | Target Synthesis Reaction | Key Research Finding | Source |

|---|---|---|---|

| Cobalt(II) Sulfamate | Synthesis of bis(1H-indol-3-yl)methanes | Proved to be the best catalyst among eleven metal sulfamates tested for this reaction, achieving yields of 90.6-99.2%. | imarcgroup.com |

| Chromic(III) Sulfamate | Synthesis of bis(indolyl)methanes, 1,1-diacetates, and Biginelli reaction | Demonstrated versatility and efficiency in various organic reactions with the advantages of easy preparation and simple work-up. | spectrumchemical.com |

Sulfamate-based systems facilitate a range of important organic reactions. For instance, cobalt(II) sulfamate catalyzes the electrophilic substitution reactions of indole (B1671886) with various aldehydes and ketones at room temperature, providing excellent yields. imarcgroup.com Chromic(III) sulfamate is effective for the three-component Biginelli reaction to produce dihydropyrimidinones, which are pharmacologically important molecules. spectrumchemical.com

Another significant reaction is the intramolecular C-H amination of sulfamate esters. This process, often mediated by rhodium catalysts, allows for the conversion of sulfamate substrates into cyclic ontosight.aiontosight.aiherts.ac.uk-oxathiazinane-2,2-dioxide heterocycles. This type of reaction is a powerful tool for creating complex nitrogen-containing rings from simple precursors. Furthermore, a catalytic method for alcohol sulfamoylation has been developed using electron-deficient aryl sulfamates as reagents, which proceeds under mild conditions with high selectivity, showcasing the reactivity of the sulfamate group itself in facilitating reactions. hymasynthesis.com

Exploration of Metal Sulfamate Complexes as Catalysts

Contributions to Advanced Materials Science: Polymers, Composites, and Electrolytes

The unique properties of the ethyl sulfate and sulfamate groups are being harnessed in the field of materials science to create novel polymers, composites, and electrolytes with specialized functions.

A prime example in polymer science is Poly[(2-ethyldimethylammonioethyl methacrylate (B99206) ethyl sulfate)-co-(1-vinylpyrrolidone)] . google.com This cationic polyelectrolyte is used as both a reducing and a protective agent in the synthesis of nanoparticles. Its properties are detailed in the table below.

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 53633-54-8 | google.com |

| Physical Form | Solid (typically supplied as 20 wt. % solution in H₂O) | |

| Molecular Weight | Average Mw <1,000,000 by GPC | |

| Key Application | Cationic polyelectrolyte used as a reducing and protective agent for nanoparticle synthesis. |

In the domain of composite materials, sulfate groups contribute to functionality. A heparin-like composite membrane with good blood compatibility was fabricated using bacterial cellulose (B213188) sulfate (BCS) along with chitosan (B1678972) nanoparticles and ethyl cellulose. The presence of the sulfate groups (–SO₃⁻) on the membrane surface was critical for its performance.

In the field of electrolytes, particularly for energy storage devices, ethyl sulfate derivatives are proving to be highly valuable. The ionic liquid 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate ([EMIM][EtSO4]) has been used to create a photopatternable solid electrolyte for organic electrochemical transistors. This ionic liquid provides the necessary ionic environment for device operation. It has also been used as a solvent and supporting electrolyte for the efficient electrocatalytic reduction of CO₂. Furthermore, a related compound, ethylene (B1197577) sulfate (DTD), is investigated as a crucial film-forming electrolyte additive for the graphite (B72142) anode in lithium-ion batteries, where it helps to form a stable solid-electrolyte interphase (SEI), improving battery performance and longevity.

Computational and Theoretical Studies on Ethyl Sulfamate Systems

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Conformation

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure and conformational preferences of molecules. These first-principles approaches solve approximate forms of the Schrödinger equation to calculate a molecule's energy and electron distribution, providing a basis for understanding its stability, reactivity, and spectroscopic properties. acs.orgworldscientific.com

While specific DFT or ab initio studies focusing exclusively on the isolated ethyl sulfamate (B1201201) molecule are not prominent in the reviewed literature, the methodologies have been extensively applied to structurally related compounds, including various sulfamate derivatives and the analogous ethyl sulfate (B86663). For instance, DFT has been used to study the electronic and structural properties of the 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate ion pair, analyzing the molecular interactions between the cation and the ethyl sulfate anion. acs.orgnih.gov Such studies typically investigate multiple stable conformers and analyze their vibrational spectra, providing insights that are comparable with experimental IR and Raman data. acs.org

In studies of more complex sulfamate-containing molecules, DFT calculations are a standard tool. For example, in an investigation of new coumarin-sulfamate derivatives, DFT methods using the B3LYP-D3(BJ)/6-311++G(d,p) basis set were employed to determine structural and spectroscopic parameters. researchgate.net These calculations help in understanding thermodynamic parameters and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for assessing molecular reactivity. researchgate.net Similarly, DFT has been used to model the structure of sulfamic acid, a related parent compound, to predict phase transitions under pressure, demonstrating the power of these methods to handle solid-state properties. mdpi.com The choice of the functional and basis set in DFT calculations is critical and can significantly affect the results, requiring careful validation against experimental data where possible. mdpi.com

Ab initio calculations, which are computationally intensive but often more accurate, have been used to study the electronic structure of the sulfate ion and its hydration, providing fundamental data on its binding properties and solvation. nih.govcapes.gov.br These foundational studies on the sulfate and sulfamate moieties inform our understanding of how the electronic properties of the sulfamate group in a molecule like ethyl sulfamate would behave in various chemical environments.

Molecular Modeling and Dynamics Simulations of this compound Interactions and Biological Target Binding

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound and its derivatives, which are often investigated as enzyme inhibitors, molecular docking and molecular dynamics (MD) simulations are particularly valuable for studying their interactions with biological targets.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This technique is widely used in drug design to screen virtual libraries of compounds and to understand the structural basis of inhibition. Numerous studies on sulfamate derivatives have employed molecular docking to elucidate their binding modes. For example, in the development of non-acyl sulfamate inhibitors for the enzyme MenE, computational docking was used to prioritize analogues for synthesis, leading to the discovery of a potent inhibitor. acs.org The docking results, which were later confirmed by X-ray crystallography, showed how the inhibitor fits into the enzyme's active site. acs.org Similarly, docking studies of sulfamate derivatives as urease inhibitors identified crucial binding interactions with key amino acid residues like ARG609, HIS519, and ALA636 in the enzyme's active site. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex and to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular motions and interactions. For instance, MD simulations have been used to study the dielectric relaxation and intermolecular dynamics of the ionic liquid 1-ethyl-3-methylimidazolium ethyl sulfate. researchgate.netnih.govfgcu.edu In the context of biological systems, MD simulations can confirm the stability of hydrogen bonds and other interactions predicted by docking, providing stronger support for a proposed binding mechanism. tandfonline.com

These computational approaches have been successfully applied to a variety of sulfamate-based inhibitors targeting different enzymes:

Carbonic Anhydrase II: Molecular modeling has been used to interpret the weaker inhibition pattern of sulfamides compared to sulfamates, revealing that inhibitory activity is related not only to interactions with active site residues but also to the solvation pattern of the ligand. conicet.gov.ar

Prostate-Specific Membrane Antigen (PSMA): QM cluster model calculations complemented X-ray crystallography to understand the binding of sulfamide-based inhibitors to the bimetallic active site of PSMA. acs.org

Bruton's Tyrosine Kinase (BTK): Modeling of sulfamate acetamide (B32628) derivatives of ibrutinib (B1684441) suggested that the sulfamate group could form additional hydrogen bonds with the protein, potentially explaining their increased labeling efficiency despite lower intrinsic reactivity. acs.org

These studies highlight the integral role of molecular modeling and MD simulations in understanding and predicting how sulfamate-containing molecules bind to and modulate the function of their biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sulfamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized molecules and to guide the design of more effective compounds. nih.gov

The sulfamate scaffold is present in many biologically active compounds, and QSAR has been a valuable tool in optimizing their activity. Studies have focused on various classes of sulfamate derivatives targeting different enzymes.

A key application of QSAR has been in the study of carbonic anhydrase (CA) inhibitors. One study investigated a series of 65 sulfamates and sulfamides to develop QSAR models for their inhibitory activity against four human CA isozymes (hCA I, II, IX, and XII). nih.gov The study used the PRECLAV algorithm to identify significant molecular fragments and descriptors. The results indicated that the inhibition of all four isozymes was strongly influenced by the molecular shape and size of the compounds, while lipophilicity played a minor role. nih.gov The presence of certain fragments was found to either increase or decrease activity against specific isoforms, providing clear guidance for future inhibitor design. nih.gov

Table 1: Influence of Molecular Fragments on Carbonic Anhydrase Inhibition by Sulfamates/Sulfamides nih.gov Data derived from QSAR models correlating structure with inhibitory activity against human carbonic anhydrase (hCA) isozymes.

| Fragment | Influence on Activity | Target Isoform(s) |

|---|---|---|

| C6 (fully substituted benzene) | Increase | hCA I, II, IX, XII |

| F (Fluorine) | Increase | hCA I, II, IX |

| O (Oxygen) | Increase | hCA I, II, IX |

| NO2 (Nitro) | Increase | hCA I, IX |

| C (Carbon) | Decrease | hCA I, IX |

| CH (Methyl/Methylene) | Decrease | hCA I, IX |

| CxHy (Substituted Benzene/Naphthalene) | Decrease | hCA I, IX |

| NH (Amine/Amide) | Decrease | hCA I, IX, XII |

Another study focused on sulfamate derivatives with antiproliferative activity against breast cancer cell lines. acs.org Using partial least squares coupled with stepwise variable selection, a statistically significant QSAR model was constructed with a high coefficient of determination (r²) of 0.8396. acs.org This model allowed for the design of novel uredio-substituted sulfamate molecules with predicted activity, demonstrating the practical application of QSAR in lead optimization. acs.org

The general methodology for a QSAR study involves:

Data Set Assembly: A collection of compounds with known chemical structures and measured biological activities (e.g., IC₅₀ values) is created.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model correlating a subset of descriptors with activity.

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation techniques.

QSAR models, once validated, serve as powerful predictive tools in the drug discovery process for sulfamate derivatives.

Predictive Models for Reactivity, Selectivity, and Biological Efficacy

Predictive models in computational chemistry integrate data from quantum mechanics, molecular modeling, and QSAR to forecast the behavior of chemical compounds. These models are essential for prioritizing synthetic targets, reducing experimental costs, and accelerating the discovery of new molecules with desired properties. For this compound and its derivatives, these models are primarily geared towards predicting their potential as therapeutic agents.

Predicting Biological Efficacy: QSAR models are inherently predictive tools for biological efficacy. Once a robust QSAR equation is established, it can be used to estimate the activity (e.g., IC₅₀) of novel, virtual compounds based solely on their calculated molecular descriptors. For instance, a QSAR study on sulfamate and sulfamide (B24259) inhibitors of carbonic anhydrase successfully predicted the activity of a set of 51 unsynthesized compounds, identifying seven potential highly active inhibitors and eight likely inactive ones. nih.gov This predictive capability allows researchers to focus synthetic efforts on the most promising candidates.

Predicting Binding Affinity and Selectivity: Molecular docking and MD simulations serve as predictive models for how a ligand will bind to a biological target. Docking scores and calculated binding free energies can be used to rank a series of compounds by their predicted affinity for a specific protein. This was effectively demonstrated in the design of MenE inhibitors, where computational docking was used to prioritize a virtual library of 78 analogues, leading to the successful identification of potent compounds. acs.org These models can also predict selectivity by comparing the calculated binding affinities of a ligand for different, but related, protein targets. For example, by docking a sulfamate inhibitor into the active sites of multiple enzyme isoforms, one can predict for which isoform it will have the highest affinity, thus guiding the design of selective drugs.

Predicting Reactivity: Quantum chemical calculations provide predictive models for chemical reactivity. Parameters derived from DFT, such as the energies of the HOMO and LUMO orbitals and the HOMO-LUMO gap, can indicate a molecule's susceptibility to nucleophilic or electrophilic attack. For sulfamate derivatives designed as covalent inhibitors, these calculations can help predict their reactivity towards target amino acid residues. acs.org Furthermore, computational studies can model entire reaction mechanisms, as shown in a study of the reaction between nitrosonium ethyl sulfate and olefins, where DFT was used to investigate the transition states and intermediates involved.

Analytical Methodologies for Ethyl Sulfamate Characterization and Detection

Spectroscopic Analysis Techniques for Structural Elucidation (e.g., IR, Raman, NMR, UV/Vis)

Spectroscopic techniques are indispensable for the structural elucidation of ethyl sulfamate (B1201201), providing detailed information about its functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous structural confirmation and is used for purity assessment. vulcanchem.com

¹H NMR: The proton NMR spectrum is used to quantify ethyl sulfamate. For instance, in a characterization report, ethanol (B145695) and this compound were quantified at 0.03% and 0.4% mass fraction, respectively, using ¹H NMR. The chemical shifts in the ¹H NMR spectrum of related sulfamate compounds can help in assigning the peaks for this compound. rsc.orgtarget.re.kr

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. rsc.org

¹⁵N NMR: For compounds containing sulfamate groups, ¹⁵N NMR, often through heteronuclear single quantum coherence (HSQC) experiments, can be a powerful tool for characterization. acs.org

Ultraviolet-Visible (UV/Vis) Spectroscopy is used to study the electronic transitions within the molecule. For 2-[(4-Methylphenyl)sulfonamido]this compound, a UV-Vis absorption maximum (λmax) has been reported at 224 nm. mdpi.comnih.gov

A summary of spectroscopic data for a related sulfamate compound is presented below:

| Spectroscopic Technique | Compound | Key Findings | Reference |

| IR Spectroscopy | 2-[(4-Methylphenyl)sulfonamido]this compound | ν = 3358w, 3332w, 3265m, 1480w, 1448w, 1425w, 1377m cm⁻¹ | mdpi.comnih.gov |

| UV-Vis Spectroscopy | 2-[(4-Methylphenyl)sulfonamido]this compound | λmax = 224 nm (in MeOH) | mdpi.comnih.gov |

| ¹H NMR Spectroscopy | This compound | Used for quantification (e.g., 0.4% mass fraction) | |

| ¹³C NMR Spectroscopy | Related Sulfamates | Provides carbon skeleton information | rsc.org |

Mass Spectrometry-Based Methods for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique for the identification and quantification of this compound. vulcanchem.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which serves as a reliable identifier. rsc.org Electron impact mass spectrometry (EI-MS) of related compounds shows characteristic fragmentation patterns that can be used to identify the sulfamate structure. rsc.org

Electrospray ionization (ESI-MS) is also a common technique for the analysis of sulfamate-containing compounds, often showing the [M+H]⁺ or [M+Na]⁺ ions. target.re.kr

| Mass Spectrometry Technique | Application | Key Findings | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Identification | Provides exact mass for reliable identification. | rsc.org |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Identification | Detection of molecular ions such as [M+H]⁺ and [M+Na]⁺. | target.re.kr |

Chromatographic Separations (e.g., Liquid Chromatography, Gas Chromatography) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for analyzing its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a suitable method for the separation and quantification of sulfamates. vulcanchem.com In the analysis of related compounds, HPLC with UV detection has been effectively used for quantitative analysis.

Ion Chromatography (IC) is particularly useful for the determination of sulfamate as a degradation product. Methods using an anion-exchange column with suppressed conductivity detection have been developed for the separation and quantification of sulfamate and sulfate (B86663). tandfonline.comthermofisher.com

Gas Chromatography (GC) can also be employed for the analysis of small organic molecules like this compound. vulcanchem.com

| Chromatographic Technique | Application | Method Details | Reference |

| High-Performance Liquid Chromatography (HPLC) | Purity and Quantification | Used with UV detection for quantitative analysis. | |

| Ion Chromatography (IC) | Degradation Product Analysis | Anion-exchange chromatography with suppressed conductivity detection. | tandfonline.comthermofisher.com |

| Gas Chromatography (GC) | Separation and Quantification | Suitable for the analysis of small organic molecules. | vulcanchem.com |

Advanced Techniques for In Situ Reaction Monitoring and Kinetic Studies

Advanced analytical techniques that allow for in-situ monitoring are crucial for understanding the kinetics of reactions involving this compound and for process optimization.

In-situ Raman Spectroscopy has been demonstrated as a powerful tool for monitoring hazardous reactions, such as the reaction of sulfur trioxide with polyethylene (B3416737) in chlorinated solvents. spectroscopyonline.com This technique allows for the real-time tracking of reactant consumption and product formation, providing valuable kinetic data. spectroscopyonline.com While a specific application for this compound synthesis was not found, the methodology is highly applicable to sulfamation reactions.

Other in-situ spectroscopic methods like IR and NMR can also be implemented for reaction monitoring. spectroscopyonline.com The choice of technique depends on the specific reaction conditions and the species being monitored. spectroscopyonline.com For quantitative analysis and the development of rigorous kinetic models, it is important to validate the in-situ results with offline techniques such as GC, LC, or NMR. spectroscopyonline.com

| Advanced Technique | Application | Key Advantages | Reference |

| In-situ Raman Spectroscopy | Reaction Monitoring and Kinetics | Real-time, non-invasive monitoring of hazardous reactions. | spectroscopyonline.com |

| In-situ IR and NMR Spectroscopy | Reaction Monitoring | Provides structural information during the course of a reaction. | spectroscopyonline.com |

Future Research Directions and Emerging Areas in Ethyl Sulfamate Chemistry

Design and Development of Next-Generation Ethyl Sulfamate-Based Therapeutics

The ethyl sulfamate (B1201201) moiety is a crucial building block in the creation of new medicines. ontosight.ai Its primary function is as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. This allows it to mimic or replace other functional groups, often leading to better drug performance. A significant area of research is the development of new inhibitors for steroid sulfatase (STS), an enzyme linked to the growth of hormone-dependent cancers like breast and prostate cancer. researchgate.net By blocking STS, the production of tumor-promoting hormones such as estrogens and androgens can be suppressed. researchgate.net

Current research focuses on creating novel, non-steroidal STS inhibitors that feature the this compound group. researchgate.net These inhibitors are designed by attaching the sulfamate group to various aromatic and heterocyclic structures to enhance their potency and selectivity. For instance, biphenyl- and terphenyl-based sulfamates are showing considerable promise in overcoming the drawbacks of earlier steroidal inhibitors. researchgate.net

Another important application of this compound derivatives is in the development of carbonic anhydrase (CA) inhibitors. CAs are enzymes involved in numerous physiological processes, and their inhibition can be beneficial for treating conditions like glaucoma, epilepsy, and certain cancers. ontosight.airesearchgate.net The sulfamate group plays a key role by binding to the zinc ion in the active site of these enzymes. researchgate.net Ongoing research aims to modify the molecular scaffold to which the sulfamate is attached to achieve inhibition of specific CA isoforms. researchgate.net

Table 1: Therapeutic Applications of this compound Derivatives

| Therapeutic Target | Example of Molecular Scaffold | Role of this compound |

|---|---|---|

| Steroid Sulfatase (STS) | Biphenyl, Terphenyl | Functions as an irreversible inhibitor by mimicking the natural substrate. researchgate.net |

| Carbonic Anhydrase (CA) | Benzenesulfonamide derivatives | The sulfamate group coordinates with the zinc ion in the enzyme's active site. researchgate.net |

| Anticancer Agents | Pyrrolo[2,1-c] ontosight.aisolubilityofthings.combenzodiazepines | Enhances the molecule's ability to bind to DNA and increases its cytotoxic effects. |

Innovations in Catalytic Applications and Sustainable Chemical Synthesis

This compound and its derivatives are increasingly being used in the fields of catalysis and green chemistry. A major focus is on developing new catalysts and synthetic methods that are more efficient and environmentally friendly. chemimpex.comtudelft.nl

One promising area is the use of ligands containing sulfamates in transition metal catalysis. These ligands can adjust the electronic and steric characteristics of the metal center, which can lead to better catalytic activity and selectivity in various organic reactions. For example, chiral sulfamate-based ligands are being investigated for their use in asymmetric synthesis, a vital process for producing pure enantiomeric drugs in the pharmaceutical industry.

This compound is also a versatile reagent in organic synthesis. It can be used as a source for the sulfamoyl group (H2NSO2-) or as a protective group for amines in new synthetic pathways. Research is focused on creating milder and more efficient methods for adding and removing the sulfamate group, which contributes to more sustainable chemical manufacturing. tudelft.nl

Exploration of Novel Materials Science Applications and Functionalization

The integration of the this compound group into polymers and other materials is a burgeoning research area that could lead to materials with distinctive properties. ontosight.ai The sulfamate functional group can provide beneficial traits like enhanced thermal stability, flame retardancy, and unique surface characteristics.

Scientists are working on synthesizing sulfamate-containing monomers that can be polymerized to form new polymers. These polymers could be used in specialty coatings, separation membranes, or as parts of advanced composites. The ability of the sulfamate group to form hydrogen bonds and engage in other non-covalent interactions is being studied to control the self-assembly and macroscopic properties of these materials.

Another research direction is the functionalization of material surfaces with this compound and its derivatives. By altering a material's surface, its interaction with its surroundings can be finely tuned. For instance, surfaces functionalized with sulfamate could be engineered to be biocompatible for medical implants or to possess specific adhesive qualities.

Comprehensive Mechanistic Elucidation of Complex Biological Interactions

A thorough understanding of how molecules containing this compound interact with biological targets at the molecular level is essential for the rational design of new drugs and diagnostic tools. plos.org Advanced analytical and biochemical methods are being utilized to unravel these intricate mechanisms.

For STS inhibitors, detailed kinetic analyses and X-ray crystallography are shedding light on the covalent modification of the enzyme's active site. researchgate.net Researchers are examining the exact sequence of events that results in the irreversible deactivation of the enzyme, which is key to creating more effective inhibitors.

In the case of CA inhibitors, high-resolution structural studies are mapping out the specific binding interactions between the sulfamate group, the zinc ion, and the nearby amino acid residues in the active sites of various CA isoforms. researchgate.net This knowledge is critical for developing inhibitors that are highly selective for the intended isoform, which in turn minimizes the risk of off-target effects. researchgate.net

Advanced Computational Design and Optimization of Sulfamate Structures for Targeted Properties

Computational chemistry and molecular modeling are becoming indispensable tools for speeding up the discovery and refinement of compounds based on this compound. malariaworld.orgacs.org These techniques enable the design and assessment of vast libraries of virtual compounds in silico, which saves considerable time and resources compared to conventional experimental methods.

Molecular docking simulations are employed to forecast the binding modes and affinities of potential inhibitors to their protein targets. plos.orgmalariaworld.org This information helps in prioritizing which compounds should be synthesized and tested in the lab. Quantitative structure-activity relationship (QSAR) studies are also utilized to construct predictive models that link the chemical structure of sulfamate derivatives to their biological activity.

Furthermore, molecular dynamics (MD) simulations offer dynamic views of how sulfamate-containing molecules behave in biological settings. malariaworld.org These simulations can show how these molecules interact with water, ions, and biological membranes, all of which can affect their pharmacokinetic and pharmacodynamic profiles. The application of these sophisticated computational tools is paving the way for a more logical and streamlined approach to designing this compound structures with customized properties for a broad spectrum of applications.

常见问题

Q. What are the established synthetic protocols for ethyl sulfamate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via sulfamation of ethanol using sulfamoyl chloride or sulfamic acid under controlled conditions. Key variables include temperature (optimized between 0–5°C to minimize side reactions), solvent selection (e.g., anhydrous ether for moisture-sensitive reactions), and stoichiometric ratios. Post-synthesis purification often involves recrystallization from ethanol-water mixtures to achieve >95% purity. Analytical validation via FT-IR (N–H stretch at ~3300 cm⁻¹, S=O at ~1350 cm⁻¹) and HPLC (C18 column, acetonitrile-water mobile phase) is critical .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Structural elucidation : NMR (¹H and ¹³C) to confirm the this compound backbone and detect substituents.

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 210 nm) for quantifying residual solvents or byproducts.

- Thermal stability : TGA/DSC to assess decomposition profiles (typical onset at ~180°C). Cross-validation using mass spectrometry (ESI-MS) ensures accuracy, particularly for detecting sulfamate-to-carbamate conversions under acidic conditions .

Q. How can researchers design experiments to study the hydrolytic stability of this compound in aqueous media?

Hydrolysis studies require buffered solutions (pH 2–12) incubated at 25–37°C, with aliquots withdrawn at intervals for HPLC analysis. Kinetic modeling (pseudo-first-order) quantifies degradation rates. Control experiments must account for autocatalysis by sulfamic acid byproducts. For microencapsulated forms (e.g., ethyl cellulose matrices), use USP dissolution apparatus to simulate physiological release profiles .

Advanced Research Questions

Q. How should researchers resolve contradictions in sulfamate quantification when using different analytical methods?

Discrepancies between ion chromatography (IC) and capillary electrophoresis (CE) for sulfamate ion detection often arise from matrix interference (e.g., chloride ions in IC). Mitigation strategies include:

- Sample pre-treatment : Solid-phase extraction (C18 cartridges) to remove interferents.

- Method cross-validation : Compare results with orthogonal techniques like NMR or LC-MS.

- Standard addition : Quantify recovery rates in complex matrices (e.g., biological fluids) .

Q. What experimental design considerations are critical for evaluating this compound’s role in electrochemical applications?

When studying this compound in electrodeposition (e.g., Zn-Ni alloys):

- Bath composition : Optimize sulfamate concentration (0.1–0.3 M) and pH (3.5–4.5) to balance deposition rate and alloy homogeneity.

- Additive effects : Evaluate organic additives (e.g., ethyl vanillin) for grain refinement using SEM/EDS.

- Electrochemical profiling : Use cyclic voltammetry to correlate sulfamate concentration with deposition potentials .

Q. How can researchers address challenges in detecting low-abundance sulfamate toxins in environmental samples?

- Pre-concentration : Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to enhance sensitivity.

- Detection limits : Employ UPLC-MS/MS with multiple reaction monitoring (MRM) for sulfamate-specific transitions (e.g., m/z 156 → 80).

- False positives : Validate with enzymatic assays (e.g., sulfatase hydrolysis) to confirm toxin identity .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for Sulfamate Detection

| Technique | LOD (ppm) | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV | 0.5 | High reproducibility | Matrix interference in complex samples |

| Capillary CE | 0.2 | Rapid separation | Requires specialized equipment |

| LC-MS/MS | 0.01 | Ultra-sensitive, specific | High operational cost |

Q. Table 2. Key Parameters in this compound Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions |

| Solvent | Anhydrous ether | Prevents hydrolysis |

| Reaction time | 2–4 hours | Balances completion vs. degradation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。